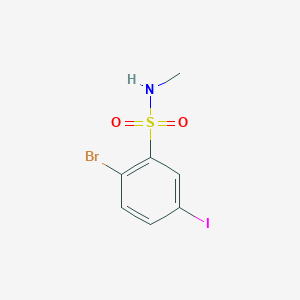

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide

Description

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide derivative characterized by bromine and iodine substituents at the 2- and 5-positions of the benzene ring, respectively, and a methyl group attached to the sulfonamide nitrogen.

- Halogenation: Sequential or simultaneous introduction of bromine and iodine via electrophilic substitution or metal-catalyzed coupling reactions .

- Sulfonamide Formation: Reaction of a sulfonyl chloride intermediate with methylamine, as seen in the synthesis of 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide .

- Purification: Techniques such as column chromatography or crystallization, commonly employed for sulfonamide derivatives .

The compound’s structure confers unique electronic and steric properties due to the combination of heavy halogens (Br, I) and the methyl group, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C7H7BrINO2S |

|---|---|

Molecular Weight |

376.01 g/mol |

IUPAC Name |

2-bromo-5-iodo-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |

InChI Key |

BDDAABDCKZRARL-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine or iodine atom replaced by another aromatic group .

Scientific Research Applications

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural features and properties of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide and related sulfonamides:

Key Observations :

- Substituent Position : Methoxy or ethoxy groups at position 2 (e.g., in ) improve solubility via polar interactions, whereas bulky halogens (Br, I) at adjacent positions may sterically hinder binding to biological targets .

- Biological Activity: Sulfonamides with hydroxyl or amino groups (e.g., ) exhibit enhanced hydrogen-bonding capacity, correlating with reported antibacterial and anti-inflammatory activities . The target compound’s iodine substituent may confer unique pharmacokinetic profiles, though specific data are lacking.

Biological Activity

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen substituents and a sulfonamide group, making it an interesting candidate for various therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7H7BrI N O2S

Molecular Weight: 305.01 g/mol

IUPAC Name: 2-bromo-5-iodo-N-methylbenzenesulfonamide

CAS Number: [not specified in the search results]

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The presence of both bromine and iodine atoms may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against a range of pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Pseudomonas aeruginosa | Low activity |

Anticancer Potential

Recent studies have suggested that this compound may have anticancer effects. Its mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation.

A case study involving human cancer cell lines demonstrated that treatment with the compound resulted in:

- Inhibition of cell growth: A dose-dependent reduction in viability was observed.

- Induction of apoptosis: Increased levels of apoptotic markers were noted after treatment.

The proposed mechanisms through which this compound exerts its biological effects include:

- Folate Synthesis Inhibition: Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Cell Signaling Modulation: The compound may interfere with signaling pathways that regulate cell survival and apoptosis, particularly through the inhibition of specific kinases involved in cancer progression.

Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Studies: A comparative analysis showed that this compound was more effective against Gram-positive bacteria compared to Gram-negative strains.

- Cancer Research: In vitro studies reported that the compound could synergistically enhance the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.